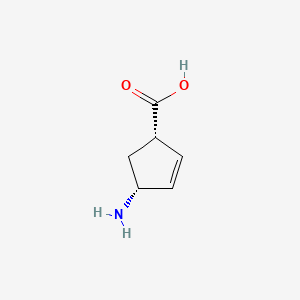

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907765 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-72-6, 168471-40-7 | |

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid molecular weight

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Abstract

This compound is a pivotal cyclic amino acid derivative that has garnered significant attention within the scientific community. Its rigid conformational structure and chiral centers make it a valuable building block in the asymmetric synthesis of complex bioactive molecules and pharmaceuticals. This technical guide provides a comprehensive overview of its molecular properties, applications in research and drug development, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Properties

The fundamental molecular characteristics of this compound and its common salt form are summarized below. The hydrochloride salt is often used to improve the compound's stability and solubility.

| Property | This compound | (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride |

| CAS Number | 134234-04-1[1] | 134234-04-1[2][3] |

| Molecular Formula | C₆H₉NO₂[1] | C₆H₁₀ClNO₂[2] |

| Molecular Weight | 127.1 g/mol [1] | 163.6 g/mol [2] |

| Physical Form | White to Yellow Solid | Not specified |

| Purity | ≥95%[1] | Not specified |

| Storage | Room Temperature[1] | Not specified |

| IUPAC Name | (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid | (1S,cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride[2] |

| InChI Key | VTCHZFWYUPZZKL-UHNVWZDZSA-N | Not specified |

Applications in Research and Drug Development

This compound serves as a versatile intermediate in various scientific domains:

-

Pharmaceutical Synthesis : It is a crucial building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[4] Its stereochemistry is vital for its biological activity and specific binding interactions with target proteins.[5]

-

Biochemical Research : This compound is utilized in studies concerning amino acid metabolism and enzyme activity, aiding in the understanding of metabolic pathways.[4] It acts as a γ-aminobutyric acid (GABA) mimetic and has been shown to affect dopaminergic activity.[3]

-

Enzyme Inhibition : It is a reversible inhibitor of GABA transaminase (GABA-T).[6] This activity is significant for developing treatments for conditions where modulating GABA levels is beneficial. Studies have shown its potential in blocking cue-induced relapse to cocaine and nicotine.[6]

-

Organic Synthesis : Its cycloalkene and amino functionalities allow for diverse chemical reactions, making it a valuable scaffold for creating complex, biologically active compounds.[5]

Experimental Protocols

Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride

This protocol outlines a method for the synthesis of the hydrochloride salt of the target compound.[3]

Materials:

-

(1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

-

Methanol

-

Triethylamine

-

Water

-

Lithium hydroxide

-

Acetic acid

-

Tetrahydrofuran

Procedure:

-

Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.

-

Neutralize the solution to a pH of 6-7 by adding triethylamine.

-

Add 10mL of water and cool the mixture to -20°C.

-

Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide) dropwise.

-

Immediately after the reaction, neutralize with acetic acid to a pH of 3-4.

-

Remove the organic solvent by rotary evaporation.

-

Dilute the residue with tetrahydrofuran and filter off the salt.

-

Evaporate the solvent from the filtrate to yield 3.6g (83.7% yield) of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Caption: Workflow for the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Chiral HPLC Analysis of a Related Compound

While a specific protocol for the title compound is not detailed, a validated method for the chiral separation of the closely related (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and its desired (1S,4R) isomer provides a strong starting point for analytical method development.[7] This method is crucial for quality control in asymmetric synthesis.

Instrumentation & Conditions:

-

Column: Daicel Crownpack CR(+) (15cm x 4.0mm, 5µ)

-

Mobile Phase: 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid

-

Detection: UV (wavelength not specified, typically low UV for non-chromophoric amines)

-

Resolution: > 2.0 between enantiomers

Procedure:

-

Standard Preparation: Prepare a stock solution of the racemic mixture (e.g., 2.5 mg/mL) and a spiked solution of the desired isomer with known amounts of the undesired isomer in the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 5 mg/mL.

-

Analysis: Inject the samples onto the HPLC system.

-

Quantification: The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired isomer were found to be 0.6 µg/mL and 2.0 µg/mL, respectively, for a 2.5 µL injection volume.

Mechanism of Action: GABA Transaminase Inhibition

This compound is a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the compound increases the concentration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission. This mechanism is of therapeutic interest for various neurological and psychiatric disorders.

Caption: Inhibition of GABA Transaminase by this compound.

Conclusion

This compound is a molecule of significant interest due to its defined stereochemistry and versatile chemical nature. It is a key intermediate in the synthesis of pharmaceuticals and a valuable tool in biochemical research, particularly for its role as a GABA transaminase inhibitor. The synthetic and analytical protocols discussed provide a foundation for researchers working with this compound. Further investigation into its biological activities and applications is likely to yield new therapeutic opportunities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcpa.in [ijcpa.in]

An In-depth Technical Guide on the Chemical Properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal cyclic amino acid analogue that has garnered significant attention in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it a valuable building block for synthesizing novel pharmaceuticals, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and established synthesis and analysis protocols. Furthermore, this document elucidates its biological activity as a GABA transaminase inhibitor and presents a corresponding signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below. Due to its amino acid nature, it exhibits zwitterionic characteristics, which influence its physical properties such as melting point and solubility.[3] It is generally soluble in polar solvents like water and less soluble in non-polar organic solvents.[3][4]

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid | [5] |

| Synonyms | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, (1S,4R)-4-Amino-2-cyclopentenecarboxylic Acid | [6] |

| CAS Number | 168471-40-7, 134234-04-1 | [2][6] |

| Molecular Formula | C₆H₉NO₂ | [2] |

| Molecular Weight | 127.14 g/mol | [2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | >260 °C (decomposes) (for hydrochloride salt) | |

| Boiling Point | 235.91°C (rough estimate) | [7] |

| Optical Rotation | [α]D²⁵ = -245 ± 2º (c=1% in H₂O) | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| pKa | 3.52 ± 0.20 | |

| LogP | -2.7 | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentene ring and the amino and carboxylic acid groups. The chemical shifts will be influenced by the stereochemistry and the electronic environment of the protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 170-185 ppm). The olefinic carbons of the cyclopentene ring will appear in the range of 120-140 ppm, while the aliphatic carbons will be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.[9][10]

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9][10]

-

N-H Stretch (Amine): Moderate bands are anticipated in the 3300-3500 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹.[10]

-

C=C Stretch (Alkene): A medium intensity band is expected around 1640-1680 cm⁻¹.

-

C-N Stretch (Amine): A medium to weak band will likely appear in the 1020-1250 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes the hydrolysis of the corresponding methyl ester tartrate salt.[11]

Materials:

-

(1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

-

Methanol

-

Triethylamine

-

Water

-

Lithium hydroxide

-

Acetic acid

-

Tetrahydrofuran

Procedure:

-

Dissolve 10 g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50 mL of methanol.

-

Neutralize the solution to a pH of 6-7 by adding triethylamine.

-

Add 10 mL of water and cool the mixture to -20 °C.

-

Prepare a solution of 0.16 g of lithium hydroxide in 5 mL of water and add it dropwise to the reaction mixture.

-

Immediately after the addition is complete, neutralize the reaction with acetic acid to a pH of 3-4.

-

Remove the organic solvent by rotary evaporation.

-

Dilute the residue with tetrahydrofuran and filter off the precipitated salt.

-

Evaporate the filtrate to obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is adapted from a procedure for a structurally related compound and can be used for purity assessment and chiral separation.[1]

Instrumentation:

-

Agilent HPLC 1100 series or equivalent with a PDA detector.

-

Chiral Stationary Phase Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: 50 mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: 10 °C.

-

Detection Wavelength: 200 nm.

-

Injection Volume: 2.5 µL.

Sample Preparation:

-

Prepare a stock solution by dissolving an appropriate amount of the sample in the mobile phase to a final concentration of 5 mg/mL.

Biological Activity and Signaling Pathway

This compound is a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). It has been identified as a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA.

Mechanism of Action

By inhibiting GABA-T, this compound increases the concentration of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to a greater inhibitory effect in the central nervous system. This mechanism of action is of significant interest for the development of treatments for neurological disorders characterized by an imbalance of excitatory and inhibitory signaling, such as epilepsy and substance use disorders.

Signaling Pathway: Inhibition of GABA Transaminase

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Inhibition of GABA Transaminase by this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and scientific communities. Its well-defined stereochemistry and biological activity as a GABA transaminase inhibitor make it a promising lead for the development of novel therapeutics. This guide has provided a detailed overview of its chemical properties, spectral characteristics, and relevant experimental protocols to aid researchers in their drug discovery and development endeavors. Further investigation into its pharmacological profile and optimization of its properties could lead to the development of new treatments for a range of neurological disorders.

References

- 1. ijcpa.in [ijcpa.in]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 10034643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride | C7H12ClNO2 | CID 60152708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | C6H9NO2 | CID 7019279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). Its unique stereochemistry and rigid structure make it a valuable tool in neuroscience research and a key building block for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and its role as a modulator of GABAergic and dopaminergic signaling.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid . It is often used and studied in its hydrochloride salt form, with the IUPAC name (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid hydrochloride .

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 168471-40-7 | [2] |

| Appearance | Off-white powder | Chem-Impex |

| Optical Rotation | [a]D25 = -245 ± 2º (c=1% in H₂O) | Chem-Impex |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical area of research for ensuring a high-purity supply for pharmaceutical development. Several synthetic routes have been established.

Protocol 1: Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride from its Methyl Ester Tartrate

This protocol details the hydrolysis of the methyl ester to yield the final carboxylic acid hydrochloride.

Materials:

-

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

-

Methanol

-

Triethylamine

-

Water

-

Lithium hydroxide

-

Acetic acid

-

Tetrahydrofuran

Procedure:

-

Dissolve 10 g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50 mL of methanol.[3]

-

Neutralize the solution to a pH of 6-7 by adding triethylamine.[3]

-

Add 10 mL of water and cool the mixture to -20°C.[3]

-

Prepare a solution of lithium hydroxide (0.16 g) in 5 mL of water and add it dropwise to the reaction mixture.[3]

-

Immediately following the addition, neutralize the reaction with acetic acid to a pH of 3-4.[3]

-

The organic solvent is removed by vortexing, and the residue is diluted with tetrahydrofuran.[3]

-

The resulting salt is filtered off, and the filtrate is vortexed to yield (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.[3]

The reported yield for this synthesis is 83.7%.[3]

Protocol 2: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate

This method starts from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials:

-

(-)-2-azabicyclo[2.2.1]hept-5-en-3-one

-

Tetrahydrofuran (THF)

-

Methanesulfonic acid

-

Water

Procedure:

-

A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C.

-

A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature does not exceed 45°C.

-

The resulting slurry is heated at 60°C for three hours and then allowed to cool to room temperature over 15 hours.

-

The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL).

Biological Activity and Mechanism of Action

This compound is primarily recognized as a GABA mimetic and a reversible inhibitor of GABA transaminase (GABA-T).[4] GABA-T is the primary enzyme responsible for the degradation of GABA.[5] By inhibiting this enzyme, the compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission.[5] This mechanism is the basis for its therapeutic potential in various neurological and psychiatric disorders.

Modulation of Dopaminergic System

The increased GABAergic tone resulting from GABA-T inhibition has a significant impact on other neurotransmitter systems, notably the dopaminergic system. Enhanced GABAergic signaling can depress the activity of nigrostriatal dopamine pathways.[6] This modulation of dopamine release is a key factor in the compound's potential for treating substance use disorders.

Experimental Evidence in Animal Models

A study investigating the effects of the (1R,4S) stereoisomer, a reversible GABA transaminase inhibitor, on conditioned place preference in rats provides valuable in-vivo data.

| Animal Model | Treatment | Dosage | Effect | Reference |

| Rat | Cocaine-induced conditioned place preference | 300 mg/kg i.p. of (1R,4S)-ACC | Significantly attenuated the expression of cocaine-induced place preference | [4] |

| Rat | Nicotine-induced conditioned place preference | 75 mg/kg i.p. of (1R,4S)-ACC | Significantly attenuated the expression of nicotine-induced place preference | [4] |

These results suggest that by reversibly inhibiting GABA transaminase, this class of compounds can be effective in blocking cue-induced relapse to addictive substances.[4]

Signaling Pathways and Workflows

GABA Transaminase Inhibition Pathway

The primary mechanism of action involves the inhibition of the GABA shunt, a metabolic pathway that degrades GABA.

Caption: Inhibition of GABA Transaminase by this compound.

Modulation of Dopaminergic Neuron Activity

The increased GABA levels in the synaptic cleft lead to the modulation of postsynaptic neurons, including dopaminergic neurons in pathways such as the nigrostriatal pathway.

Caption: GABAergic modulation of dopamine release.

Conclusion

This compound is a compound of significant interest for researchers in neuropharmacology and drug development. Its well-defined stereochemistry and its role as a reversible inhibitor of GABA transaminase provide a solid foundation for the design of novel therapeutics for a range of CNS disorders, from epilepsy to addiction. The detailed synthetic protocols and an understanding of its mechanism of action presented in this guide offer valuable resources for scientists working to unlock the full therapeutic potential of this and related molecules. Further research to quantify its binding affinities and efficacy at various receptor subtypes will be crucial for its clinical translation.

References

- 1. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 2. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]

- 3. (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride | 134234-04-1 [chemicalbook.com]

- 4. Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Actions of GABAergic agents on dopamine metabolism in the nigrostriatal pathway of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). Its rigid structure makes it a valuable tool in neuroscience research for probing the binding sites and mechanisms of action of GABA receptors. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, and its role as a GABA mimetic. Detailed information on the GABA signaling pathway is presented, along with a synthetic protocol for a key precursor, highlighting its importance as a building block in medicinal chemistry, particularly for the synthesis of carbocyclic nucleoside analogs with antiviral activity.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid[1] |

| CAS Number | 134775-53-4 (Parent Compound), 134234-04-1 (Hydrochloride Salt)[2] |

| Common Synonyms | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid |

| (1S,4R)-4-Amino-2-cyclopentenecarboxylic acid | |

| cis-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid[2] | |

| (-)-(1S,4R)-γ-Homocycloleu-2-ene | |

| Systematic Name | 2-Cyclopentene-1-carboxylic acid, 4-amino-, (1S,4R)-[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes available data, noting that some values are predicted.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | PubChem |

| Molecular Weight | 127.14 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | >260 °C (decomposes) (hydrochloride salt) | ChemicalBook[2] |

| Boiling Point | 266.6 ± 40.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 3.52 ± 0.20 (Predicted) | ChemicalBook[2] |

| Optical Rotation | Consistent with structure | ChemicalBook[2] |

Biological Activity and Signaling Pathways

This compound is recognized as a GABA mimetic, meaning it can bind to and activate GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its rigid cyclopentene ring system provides conformational constraint, making it a selective ligand for certain GABA receptor subtypes.

GABA Receptor Signaling

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B receptors.

-

GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. Upon activation by GABA or a mimetic, the channel opens, leading to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation initiates a slower, more prolonged inhibitory response through a second messenger system. This typically involves the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels.

The following diagrams illustrate the signaling pathways associated with GABA-A and GABA-B receptor activation.

Caption: GABA-A Receptor Signaling Pathway.

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Synthesis of (1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride from Racemic Vince Lactam

This multi-step synthesis involves chiral resolution of the Vince lactam, followed by protection, reduction, and deprotection.

Step 1: Chiral Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The racemic Vince lactam is resolved into its (-) and (+) enantiomers using preparative chiral chromatography. A crown ether-based chiral stationary phase is often utilized for this separation.[3]

Step 2: Protection of the Amine

The desired (-)-lactam is protected, for example, with a di-tert-butyl dicarbonate (Boc) group to form tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.[3]

Step 3: Reductive Cleavage of the Lactam

The protected lactam is then reduced with a reducing agent such as sodium borohydride. This step opens the bicyclic ring system to afford tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.

Step 4: Deprotection

The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid, to yield the hydrochloride salt of (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol.[3]

The following workflow diagram illustrates this synthetic sequence.

Caption: Synthesis of a Key Precursor from Vince Lactam.

Applications in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds.

Carbocyclic Nucleoside Analogs

A primary application of this scaffold is in the synthesis of carbocyclic nucleoside analogs. In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts greater metabolic stability and can lead to potent antiviral or anticancer activity. For example, the closely related (1S,4R)-4-amino-2-cyclopentene-1-methanol is a key intermediate in the synthesis of Abacavir, a reverse transcriptase inhibitor used to treat HIV.[3]

Conclusion

This compound is a valuable research tool and synthetic intermediate. Its constrained conformation allows for the specific probing of GABA receptor subtypes, and its chiral scaffold is essential for the synthesis of important pharmaceutical agents. While detailed, publicly available experimental data on the parent compound is somewhat limited, the synthetic routes to its precursors are well-established. Further research into the specific biological activities and therapeutic potential of this and related compounds is warranted.

References

Spectroscopic Profile of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectroscopic data for the free amino acid, this document also outlines a general synthetic approach, which is typically followed by spectroscopic characterization to confirm the structure and purity of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, formulation, and analysis of the compound.

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Appearance | Off-white to light brown solid |

| Stereochemistry | (1S, 4R) |

Synthesis Pathway Overview

This compound is commonly synthesized from a chiral lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. The synthesis involves the hydrolysis of the lactam under acidic conditions. A detailed experimental protocol for a similar synthesis of the methanesulfonate salt provides insight into the general procedure.

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate[1]

A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C.[1] A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature does not exceed 45°C.[1] The resulting slurry is heated at 60°C for three hours and then cooled to room temperature over 15 hours.[1] The slurry is filtered, and the solid cake is washed twice with anhydrous tetrahydrofuran (200 mL) to yield the product.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information about the arrangement of atoms.

Table 2: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 | 3.5 - 3.8 | m | - |

| H2, H3 | 5.8 - 6.2 | m | - |

| H4 | 4.0 - 4.3 | m | - |

| H5 (endo) | 1.8 - 2.1 | m | - |

| H5 (exo) | 2.5 - 2.8 | m | - |

| NH₂ | Variable | br s | - |

| COOH | Variable | br s | - |

Table 3: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 45 - 50 |

| C2 | 130 - 135 |

| C3 | 130 - 135 |

| C4 | 55 - 60 |

| C5 | 35 - 40 |

| C=O | 175 - 180 |

3.1.1. Experimental Protocol: NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans would be acquired, while for ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be necessary to achieve a good signal-to-noise ratio. The chemical shifts would be referenced to the residual solvent peak.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and alkene functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 (broad) | Stretching vibration |

| N-H (Amine) | 3200-3500 | Stretching vibration |

| C=O (Carboxylic acid) | 1700-1725 | Stretching vibration |

| C=C (Alkene) | 1640-1680 | Stretching vibration |

| C-N (Amine) | 1020-1250 | Stretching vibration |

| C-O (Carboxylic acid) | 1210-1320 | Stretching vibration |

3.2.1. Experimental Protocol: IR Spectroscopy

The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 5: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 128.0657 | Protonated molecular ion |

| [M-H₂O]⁺ | 110.0551 | Loss of water from the carboxylic acid |

| [M-COOH]⁺ | 82.0653 | Loss of the carboxylic acid group |

3.3.1. Experimental Protocol: Mass Spectrometry

A dilute solution of the sample in a suitable solvent (e.g., methanol or water with a small amount of formic acid) would be introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The analysis would be performed in positive ion mode to observe the protonated molecular ion. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Conclusion

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Due to the absence of publicly available experimental spectral data at the time of publication, this guide utilizes a predicted ¹H NMR spectrum to facilitate the structural elucidation and characterization of this compound. The guide presents a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a detailed experimental protocol for the acquisition of a ¹H NMR spectrum for this and similar amino acid compounds. Visual aids in the form of Graphviz diagrams are included to illustrate the molecular structure with proton coupling relationships and a general experimental workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms that consider the stereochemistry and electronic environment of each proton. It is important to note that actual experimental values may vary depending on the solvent, concentration, and pH.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 3.85 | m | - |

| H2 | 6.10 | ddd | J(H2, H3) = 5.5, J(H2, H1) = 2.0, J(H2, H4) = 1.5 |

| H3 | 5.95 | ddd | J(H3, H2) = 5.5, J(H3, H4) = 2.0, J(H3, H5a) = 1.0 |

| H4 | 4.50 | m | - |

| H5a | 2.80 | dd | J(H5a, H5b) = 14.0, J(H5a, H1) = 8.0 |

| H5b | 2.10 | dd | J(H5b, H5a) = 14.0, J(H5b, H1) = 4.0 |

| NH₂ | Broad | s | - |

| COOH | Broad | s | - |

Disclaimer: The data presented in this table is based on a computational prediction and should be used as a reference. Experimental verification is highly recommended for precise structural assignment.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound hydrochloride.

2.1. Materials and Equipment

-

This compound hydrochloride

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Trimethylsilylpropanoic acid (TSP) or other suitable internal standard

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

pH meter

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound hydrochloride into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. If an internal standard is to be used for quantitative analysis, a known concentration of TSP can be added to the D₂O prior to dissolution.

-

Solubilization: Gently vortex the vial to ensure complete dissolution of the sample. The hydrochloride salt should be readily soluble in D₂O.

-

pH Adjustment (Optional): If pH-dependent studies are required, the pH of the solution can be adjusted using dilute DCl or NaOD in D₂O. Record the final pD value.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure that the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

2.3. NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: D₂O.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Solvent Suppression: To suppress the residual HOD signal, a presaturation pulse sequence can be employed.

-

Data Acquisition: Acquire the Free Induction Decay (FID).

2.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TSP at 0.00 ppm) or to the residual HOD signal (approximately 4.79 ppm at 25 °C).

-

Integration: Integrate the signals to determine the relative ratios of the different protons.

-

Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for each signal.

Visualizations

3.1. Molecular Structure and Proton Coupling Network

The following diagram illustrates the molecular structure of this compound with the predicted proton-proton coupling interactions.

Caption: Predicted proton-proton couplings in this compound.

3.2. Experimental Workflow for ¹H NMR Analysis

The diagram below outlines the general workflow for obtaining and analyzing the ¹H NMR spectrum of a chemical compound.

Caption: General experimental workflow for ¹H NMR spectroscopy.

The Architectural Backbone of Innovation: A Technical Guide to the Biological Significance of Constrained Amino Acids

For Immediate Release

A Deep Dive into the Core Principles and Applications of Constrained Amino Acids for Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints into amino acids represents a transformative strategy in peptide and protein engineering, offering unprecedented control over molecular architecture and biological function. This technical guide provides a comprehensive overview of the biological significance of constrained amino acids, detailing their impact on structure, stability, and therapeutic potential. Through a rigorous examination of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as an essential resource for professionals in the fields of chemical biology and drug discovery.

Introduction: Redefining Peptide and Protein Design

Linear peptides often suffer from conformational flexibility, leading to reduced binding affinity for their biological targets and susceptibility to proteolytic degradation. Constrained amino acids address these limitations by restricting the torsional angles of the peptide backbone and side chains, thereby pre-organizing the peptide into a bioactive conformation. This structural rigidification can lead to a cascade of beneficial properties, including enhanced potency, improved metabolic stability, and increased cell permeability.[1][2][3]

This guide will explore the diverse landscape of constrained amino acids, from simple N-methylated and α-alkylated residues to more complex cyclic and bicyclic systems. We will delve into the profound effects these modifications have on peptide and protein biology, supported by quantitative data and detailed experimental methodologies.

The Impact of Conformational Constraint: A Quantitative Perspective

The incorporation of constrained amino acids can dramatically alter the pharmacological profile of a peptide. The following tables summarize key quantitative data illustrating the impact of these modifications on binding affinity, proteolytic stability, and cell permeability.

Table 1: Enhancement of Binding Affinity

The pre-organization of a peptide into its bioactive conformation through the inclusion of constrained amino acids can significantly improve its binding affinity to its target. This is often reflected in lower dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

| Peptide/Target | Constrained Amino Acid/Modification | Binding Affinity (Kd/IC50) | Unmodified Peptide (Kd/IC50) | Fold Improvement | Reference(s) |

| p53-MDM2 | Stapled Peptide (PDI) | 44 nM (IC50) | - | - | [4] |

| p53-MDM2 | Lysine-Stapled Peptide (SPDI-48-T1) | Low µM (Kd) | - | - | [1] |

| Menin-MLL | Cyclohexylalanine at position 2 | 40 nM (Kd) | 3800 nM (Kd) | 95 | [5] |

| MDM2 | pDI6W (LTFEHWWAQLTS) | 36 nM (IC50) | - | - | [6] |

| MDMX | pDI6W (LTFEHWWAQLTS) | 250 nM (IC50) | - | - | [6] |

| MDM2 | WK23 (non-peptide) | 1.17 µM (IC50) | - | - | [6] |

| MDMX | WK23 (non-peptide) | 36 µM (IC50) | - | - | [6] |

Table 2: Increased Proteolytic Stability

One of the most significant advantages of constrained amino acids is their ability to enhance resistance to enzymatic degradation, leading to a longer plasma half-life.

| Peptide | Constrained Amino Acid/Modification | Plasma Half-life (t½) | Unmodified Peptide (t½) | Reference(s) |

| Apelin-17 Analog | L-Cyclohexylalanine | Significantly increased | < 5 minutes | [5] |

| Lactoferricin-derived tripeptides | Truncation and C-terminal amidation | Variable increases | - | [7] |

| General Peptides | D-amino acid substitution | Generally increased | Typically < 30 minutes | [8] |

| Somatostatin analog (Octreotide) | N-to-C terminal cyclization and D-amino acid | ~12 hours | - | [9] |

Table 3: Improved Cell Permeability

Constraining a peptide's structure can improve its ability to cross cell membranes, a critical factor for targeting intracellular proteins.

| Peptide Series | Backbone Chemistry | Relative Cell Permeability (EC50 Ratio Peptoid/Peptide) | Reference(s) |

| Dimer | Peptoid (N-alkylated backbone) | ~20x more permeable | [10] |

| Tetramer | Peptoid (N-alkylated backbone) | ~10x more permeable | [10] |

| Hexamer | Peptoid (N-alkylated backbone) | ~7.5x more permeable | [10] |

| Octamer | Peptoid (N-alkylated backbone) | ~3x more permeable | [10] |

| HNF1β NLS peptides | bis-triazole constrained | More cell-permeable than linear control | [11] |

Key Signaling Pathways Targeted by Constrained Peptides

Constrained peptides have emerged as powerful tools for modulating protein-protein interactions (PPIs) that are central to various signaling pathways implicated in disease.

The p53-MDM2 Pathway: A Target for Cancer Therapy

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis.[4] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell proliferation.[12] Stapled peptides, a class of constrained peptides, have been developed to mimic the α-helical region of p53 that binds to MDM2, thereby disrupting this interaction and restoring p53 function.[12][13]

Kinase Signaling Cascades: Modulating Cellular Processes

Kinases are central players in a multitude of signaling pathways that control cell growth, differentiation, and survival.[14] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Constrained peptides can be designed to target specific kinases or their interactions with downstream effectors, offering a highly selective approach to modulating these pathways.[1]

Experimental Protocols: A Guide to Synthesis and Analysis

The successful application of constrained amino acids in research and drug development relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Stapled Peptide

This protocol outlines the manual synthesis of a stapled peptide targeting the p53-MDM2 interaction using Fmoc chemistry and ring-closing metathesis (RCM).

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-S5-pentafluorophenyl ester and Fmoc-R8-pentafluorophenyl ester for stapling)

-

Coupling reagents: HBTU, HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

RCM Catalyst: Grubbs' first-generation catalyst

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor coupling completion using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating the specialized non-natural amino acids for stapling at the desired positions.

-

On-Resin Cyclization (Stapling):

-

After assembling the linear peptide, wash the resin with DCM.

-

Add Grubbs' first-generation catalyst (0.1 equivalents) in 1,2-dichloroethane (DCE) to the resin.

-

Agitate the mixture under a nitrogen atmosphere for 2-4 hours. Repeat if necessary.

-

Wash the resin with DCM and DMF.

-

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a constrained peptide in the presence of proteases or in serum.

Materials:

-

Purified constrained peptide and its linear counterpart

-

Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% TFA in acetonitrile)

-

RP-HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Peptide Incubation: Dissolve the peptides in PBS and add to pre-warmed human serum or protease solution to a final concentration (e.g., 100 µM). Incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS Analysis: Analyze the supernatant by RP-HPLC coupled to a mass spectrometer to separate and quantify the amount of intact peptide remaining.

-

Data Analysis:

-

Generate a standard curve for the peptide to correlate peak area with concentration.

-

Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

-

Plot the percentage of remaining peptide versus time to determine the half-life (t½) of the peptide.

-

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette with a short pathlength (e.g., 0.1 cm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration. Dilute the stock solution in the CD-compatible buffer to a final concentration of approximately 50-100 µM.

-

Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the desired temperature (e.g., 25°C).

-

Blank Measurement: Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

-

Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

-

Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

-

Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Conclusion: The Future of Drug Discovery is Constrained

Constrained amino acids provide an invaluable toolkit for medicinal chemists and drug developers, enabling the rational design of peptides and proteins with superior therapeutic properties. By enforcing conformational rigidity, these modified building blocks can overcome the inherent limitations of their natural counterparts, leading to drugs with enhanced potency, stability, and cell permeability. The quantitative data, detailed protocols, and pathway visualizations presented in this guide underscore the profound biological significance of constrained amino acids and highlight their potential to unlock novel therapeutic strategies for a wide range of diseases. As our understanding of the principles governing peptide conformation and function continues to evolve, so too will the innovative applications of constrained amino acids in shaping the future of medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Computational Studies of Difference in Binding Modes of Peptide and Non-Peptide Inhibitors to MDM2/MDMX Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. explorationpub.com [explorationpub.com]

- 14. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

The Cyclopentene Amino Acids: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentene amino acids represent a unique class of non-proteinogenic amino acids characterized by the presence of a five-membered carbocyclic ring. Their history is deeply rooted in traditional medicine, yet they continue to be a subject of modern research due to their diverse biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these intriguing molecules, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and History: From Folk Medicine to Modern Science

The story of cyclopentene amino acids begins with the use of chaulmoogra oil in traditional Indian and Chinese medicine for the treatment of leprosy.[1] The oil, derived from the seeds of trees of the Hydnocarpus genus, was one of the most effective treatments for this devastating disease before the advent of modern antibiotics.[1][2]

A timeline of key discoveries is presented below:

-

Early 1900s: The active principles of chaulmoogra oil were identified as a group of cyclopentenyl fatty acids. In 1904-1907, Power and his colleagues isolated and characterized chaulmoogric acid and hydnocarpic acid .[3]

-

1925: The correct chemical structures of chaulmoogric and hydnocarpic acids, featuring a cyclopentene ring, were elucidated by Shriner and Adams.[3]

-

Mid-20th Century: The synthesis of 2-cyclopentene-1-glycine, an inhibitory amino acid analog, was reported, expanding the chemical space of this class of compounds beyond the naturally occurring fatty acids.[4]

-

Late 20th Century: A trifunctional crosslinking amino acid named cyclopentenosine was isolated from the hydrolysate of bovine nuchal ligament elastin, highlighting a structural role for cyclopentene-containing amino acids in connective tissues.[5][6][7]

-

Late 20th/Early 21st Century: The antifungal antibiotic cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid), a saturated cyclopentane β-amino acid, was isolated from Bacillus cereus, demonstrating the presence of related carbocyclic amino acids in bacteria and their potential as therapeutic agents.[8][9]

Natural Occurrence and Isolation

Cyclopentene amino acids and their derivatives are found in various natural sources.

| Compound | Natural Source |

| Chaulmoogric acid | Seeds of Hydnocarpus species (e.g., H. wightiana, H. anthelmintica)[1][10] |

| Hydnocarpic acid | Seeds of Hydnocarpus species (e.g., H. wightiana, H. anthelmintica)[1][10] |

| Gorlic acid | Seeds of Hydnocarpus species[1] |

| Cyclopentenosine | Bovine nuchal ligament elastin[5][6][7] |

| Cispentacin | Bacillus cereus[8][9] |

Experimental Protocol: Isolation of Hydnocarpic Acid from Chaulmoogra Oil

This protocol is based on the methods described for the purification of cyclopentenyl fatty acids from chaulmoogra oil.[10][11]

Objective: To isolate and purify hydnocarpic acid from crude chaulmoogra oil.

Materials:

-

Crude chaulmoogra oil from Hydnocarpus wightiana seeds

-

95% Ethanol

-

Hexane

-

Ethyl acetate

-

Barium acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

Saponification and Fatty Acid Liberation:

-

The crude chaulmoogra oil is first saponified by heating with an ethanolic solution of sodium hydroxide to convert the triglycerides into their corresponding sodium salts (soaps).

-

The mixture is then acidified with a slight excess of hydrochloric acid to liberate the free fatty acids.

-

The fatty acid mixture is extracted with an organic solvent such as ether or hexane. The organic layer is washed with water to remove any remaining mineral acid and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

-

Fractional Crystallization from Ethanol:

-

The mixed fatty acids are dissolved in hot 95% ethanol.

-

The solution is allowed to cool slowly. Chaulmoogric acid, being less soluble, will crystallize out first.

-

The crystalline chaulmoogric acid is removed by filtration. This process can be repeated to improve the purity of the remaining hydnocarpic acid in the filtrate.

-

-

Barium Salt Precipitation:

-

The ethanolic filtrate, enriched in hydnocarpic acid, is treated with a solution of barium acetate. This selectively precipitates the barium salt of hydnocarpic acid.

-

The precipitate is collected by filtration and washed.

-

-

Liberation and Recrystallization of Hydnocarpic Acid:

-

The barium hydnocarpate precipitate is suspended in water and acidified with hydrochloric acid to regenerate the free hydnocarpic acid.

-

The liberated hydnocarpic acid is extracted with hexane.

-

The hexane extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude hydnocarpic acid is then purified by successive recrystallizations from ethanol, ethyl acetate, and finally hexane to yield pure, white, flaky crystals.

-

Experimental Protocol: Isolation of Cyclopentenosine from Elastin

This protocol is a generalized procedure based on the literature for the isolation of cross-linking amino acids from elastin.[5][6][7][12][13][14]

Objective: To isolate cyclopentenosine from bovine nuchal ligament elastin.

Materials:

-

Bovine nuchal ligament

-

0.1 M NaOH

-

6 M HCl

-

Dowex 50W-X8 cation-exchange resin

-

Pyridine-acetate buffers for elution

-

Cellulose thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

-

Amino acid analyzer

-

Mass spectrometer

-

NMR spectrometer

Procedure:

-

Preparation of Insoluble Elastin:

-

Mince the bovine nuchal ligament and wash extensively with saline to remove soluble proteins.

-

Defat the tissue by extraction with a 2:1 (v/v) mixture of chloroform and methanol.

-

Purify the insoluble elastin by hot alkali treatment (e.g., boiling in 0.1 M NaOH for 15-60 minutes) to remove other proteins and glycoproteins. Wash the resulting elastin thoroughly with water until the washings are neutral.

-

Lyophilize the purified elastin to obtain a dry powder.

-

-

Acid Hydrolysis:

-

Suspend the purified elastin in 6 M HCl.

-

Hydrolyze the protein by heating at 110°C for 24-72 hours in a sealed, evacuated tube.

-

Remove the HCl from the hydrolysate by evaporation under reduced pressure.

-

-

Ion-Exchange Chromatography:

-

Dissolve the amino acid hydrolysate in a suitable starting buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).

-

Apply the sample to a cation-exchange column (e.g., Dowex 50W-X8) equilibrated with the starting buffer.

-

Elute the amino acids using a gradient of increasing pH and ionic strength (e.g., pyridine-acetate buffers).

-

Collect fractions and monitor for the presence of cyclopentenosine using TLC or HPLC.

-

-

Purification and Characterization:

-

Pool the fractions containing cyclopentenosine and further purify by preparative TLC or reverse-phase HPLC.

-

Characterize the purified compound using amino acid analysis, mass spectrometry (e.g., FAB-MS), and NMR spectroscopy to confirm its structure.

-

Synthesis of Cyclopentene Amino Acids

The synthesis of cyclopentene amino acids has been an area of active research, with various strategies developed to control stereochemistry.

Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

The antifungal agent cispentacin has been a target for asymmetric synthesis. One effective method involves the stereoselective conjugate addition of a chiral lithium amide.[8][11]

References

- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cyclopentenone prostaglandin activates mesangial MAP kinase independently of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of cyclopentenone prostaglandins to the resolution of inflammation through the potentiation of apoptosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and structural characterization of a new crosslinking amino acid, cyclopentenosine, from the acid hydrolysate of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentenosine, major trifunctional crosslinking amino acid isolated from acid hydrolysate of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ila.ilsl.br [ila.ilsl.br]

- 12. Comparison of five procedures for the purification of insoluble elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods in Elastic Tissue Biology: Elastin Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation, Purification and Characterization of Antioxidative Bioactive Elastin Peptides from Poultry Skin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably carbocyclic nucleoside analogues with significant antiviral activity, such as Abacavir.[1][2][3] Its rigid cyclopentene scaffold and defined stereochemistry are essential for the biological activity of the final drug products. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important intermediate, primarily focusing on a widely utilized chemoenzymatic approach starting from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (-)-Vince Lactam.

Synthetic Strategy Overview

The most common and efficient enantioselective synthesis of this compound initiates with the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired (-)-enantiomer. This is followed by a stereospecific acid-catalyzed hydrolysis and rearrangement to yield the target amino acid. This chemoenzymatic approach is highly effective in establishing the desired absolute stereochemistry.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol details the conversion of (-)-Vince Lactam to this compound methanesulfonate.

Materials:

-

(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Methanesulfonic acid

-

Water

Procedure: [4]

-

A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in anhydrous tetrahydrofuran (500 mL) is prepared, filtered, and warmed to 35°C.

-

A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added dropwise over 1.5 hours, ensuring the reaction temperature does not exceed 45°C.

-

The resulting slurry is heated to 60°C for three hours.

-

The mixture is then allowed to cool to room temperature over 15 hours.

-

The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL each).

-

The solid product, (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate, is then dried.

Protocol 2: Synthesis of Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate

This protocol describes the esterification of the carboxylic acid functionality.

Materials:

-

Vince Lactam (Formula III)

-

Methanol

-

Thionyl chloride

-

L-(+)-Tartaric acid

-

Triethylamine

-

Dichloromethane

-

Water

Procedure: [5]

-

Dissolve 100 g of Vince lactam in 250 g of methanol.

-

Slowly add 65.4 g of thionyl chloride, maintaining the temperature at 25°C. The reaction is continued for 2 hours after the addition is complete.

-

Methanol is removed under reduced pressure.

-

To the concentrated product, add 130 g of methanol, followed by a solution of 82.6 g of L-(+)-tartaric acid in 60 g of water.

-

Control the temperature at 20°C and add 61.20 g of triethylamine dropwise.

-

Continue stirring until a solid precipitates, and allow crystals to grow for 6 hours.

-

Filter the solid and wash the filter cake with 50 g of methanol.

-

For purification, the crude product is dissolved in a mixture of 102 g of water and 204 g of methanol by heating to 72°C.

-

The solution is cooled to 60°C, and 510 g of methanol is added to precipitate the product.

-

The mixture is further cooled to -3°C for 1 hour, and the crystals are allowed to grow for 3 hours before filtering and drying to yield the final product.

Data Presentation

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Vince Lactam |

| Key Reagents | Methanesulfonic acid, THF | Thionyl chloride, Methanol, L-(+)-Tartaric acid |

| Product | (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate | Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate |

| Yield | Not specified in the provided text | 41.1% (refined product)[5] |

| Purity/Enantiomeric Excess | High (inferred from use in further synthesis) | High (implied by crystallization and refinement) |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathways to this compound.

Concluding Remarks

The enantioselective synthesis of this compound is a well-established process that is critical for the production of several important antiviral drugs. The chemoenzymatic route, starting from the readily available Vince Lactam, offers a robust and scalable method for obtaining this key chiral intermediate with high enantiopurity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid from Vince Lactam: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The described two-step process involves the methanolysis of Vince lactam to form the key intermediate, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, followed by its hydrolysis to the final carboxylic acid product. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the successful replication of this synthesis in a laboratory setting. This synthesis is crucial for accessing carbocyclic nucleoside analogues, which are prominent in antiviral drug discovery.[1]

Introduction

Vince lactam is a versatile bicyclic γ-lactam that serves as a precursor for a wide range of functionalized cyclopentane derivatives and γ-amino acids.[1] Its rigid structure and stereochemistry make it an ideal starting material for the enantioselective synthesis of complex molecules, particularly carbocyclic nucleosides like Carbovir and Abacavir, which are potent antiviral agents.[1][2] The conversion of Vince lactam to this compound unlocks a key intermediate for the development of novel therapeutics. This application note details a robust and scalable two-step synthesis from Vince lactam.

Overall Synthesis Workflow

The synthesis proceeds in two main stages:

-

Methanolysis of Vince Lactam: The bicyclic lactam is opened using methanolic hydrochloride to yield (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. This intermediate is typically isolated as a tartrate salt to facilitate purification and handling.

-

Hydrolysis of the Methyl Ester: The methyl ester is then hydrolyzed under basic conditions to afford the target compound, this compound, which is isolated as its hydrochloride salt.

Caption: Overall synthetic route from Vince Lactam.

Experimental Protocols

Step 1: Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate L-hydrogen Tartrate

This protocol is adapted from the procedure described in patent US10385006B2.[3]

Materials:

-

Vince lactam

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Methanolic Hydrochloride

-

Water

-

L-(+)-Tartaric acid

-

Triethylamine (TEA)

Procedure:

-

To a solution of methanol (1 volume relative to Vince lactam), add Vince lactam (0.916 mol).

-

Cool the mixture to 10-15°C.

-

Slowly add thionyl chloride dropwise, maintaining the temperature below 30°C.

-

Stir the reaction mixture for 10-15 minutes.

-

Distill off the methanol completely under reduced pressure.

-

Allow the residue to cool to room temperature.

-

Add methanol (1.5 volumes), water, and L-(+)-tartaric acid (0.549 mol).

-

Adjust the pH of the solution to 4.0-4.5 with triethylamine.

-

Maintain the mixture at room temperature for 30 minutes, then heat to 65°C for 30 minutes.

-

Cool the mixture to room temperature and stir for 1 hour.

-

Filter the resulting solid and wash the cake with methanol.

-

Purify the solid by recrystallization from methanol to obtain pure (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate L-hydrogen tartrate.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Vince lactam | [3] |

| Molar Equivalent | 1.0 | [3] |

| Key Reagents | MeOH, SOCl₂, L-Tartaric Acid | [3] |

| Yield | 78% | [3] |

| HPLC Purity | 99.69% | [3] |

Step 2: Synthesis of this compound Hydrochloride

This protocol is based on the hydrolysis of the corresponding methyl ester.

Materials:

-

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate L-hydrogen tartrate

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

Water

-

Lithium hydroxide (LiOH)

-

Acetic acid

-

Tetrahydrofuran (THF)

Procedure:

-